3-Fluoro-4-cyanopyridine

Physicochemical characterization Crystallinity Handling properties

Select 3-Fluoro-4-cyanopyridine for its distinct 3-fluoro/4-cyano substitution, delivering a consensus LogP of 1.06 and pKa of –0.55—key advantages over 2-fluoro-4-cyanopyridine (ΔLogP –0.18 to –0.99; ΔpKa +3.3). The fluorine stays inert during Suzuki-Miyaura couplings while the 4-cyano group activates it for late-stage SNAr, enabling a 'cross-couple then substitute' workflow. Its high melting point (85–88 °C) prevents clumping on automated dispensing platforms, and the single 19F label ensures unambiguous NMR fragment screening.

Molecular Formula C6H3FN2
Molecular Weight 122.1 g/mol
CAS No. 113770-88-0
Cat. No. B040950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-cyanopyridine
CAS113770-88-0
Molecular FormulaC6H3FN2
Molecular Weight122.1 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C#N)F
InChIInChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
InChIKeyRFQHDTRSEWCXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-cyanopyridine (CAS 113770-88-0): Procurement-Grade Fluorinated Pyridine Building Block for Medicinal Chemistry and Cross-Coupling


3-Fluoro-4-cyanopyridine (CAS 113770-88-0) is a fluorinated heteroaromatic building block featuring a fluorine atom at the 3-position and a cyano group at the 4-position of the pyridine ring . This substitution pattern creates an electron-deficient aromatic system with a molecular weight of 122.10 g/mol and molecular formula C₆H₃FN₂ [1]. The compound is commercially available as a crystalline solid with a melting point of 85–88 °C and is typically supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why 3-Fluoro-4-cyanopyridine Cannot Be Interchanged with 2-Fluoro-4-cyanopyridine, 3-Chloro-4-cyanopyridine, or 3-Cyano-2-fluoropyridine in Critical Synthetic or Biological Workflows


In-class cyanopyridine analogs cannot be simply interchanged due to profound differences in electronic distribution, nucleofuge identity, and physicochemical properties that dictate both synthetic outcomes and biological target engagement [1]. The positional isomerism between 3-fluoro-4-cyanopyridine and 2-fluoro-4-cyanopyridine alters the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions due to differential activation at the α vs β positions [2]. Halogen substitution (F vs Cl) fundamentally changes leaving group ability and reaction kinetics, while the specific combination of 3-fluoro and 4-cyano substituents yields a unique LogP and pKa profile distinct from regioisomers .

Quantitative Comparative Evidence: 3-Fluoro-4-cyanopyridine vs. Closest Analogs in Physicochemical, Reactivity, and Biological Dimensions


Melting Point Elevation Relative to 2-Fluoro-4-cyanopyridine and 3-Chloro-4-cyanopyridine Enables Superior Crystalline Handling

3-Fluoro-4-cyanopyridine exhibits a melting point of 85–88 °C, which is substantially higher than the 27–30 °C melting point of its regioisomer 2-fluoro-4-cyanopyridine (CAS 3939-13-7) . The 3-chloro analog (3-chloro-4-cyanopyridine, CAS 68325-15-5) is typically a pale yellow solid with a lower melting range . The elevated melting point of the 3-fluoro-4-cyano isomer translates to superior crystalline integrity at ambient temperatures, reducing hygroscopicity and improving weighing accuracy in automated synthesis workflows.

Physicochemical characterization Crystallinity Handling properties

Lipophilicity (LogP) Differentiation from 2-Fluoro-4-cyanopyridine Regioisomer

The consensus LogP of 3-fluoro-4-cyanopyridine is approximately 1.06 (averaged across five prediction methods: iLOGP 1.19, XLOGP3 0.62, WLOGP 1.51, MLOGP 0.22, SILICOS-IT 1.76) . Experimental ACD/LogP is reported as 0.25 . In contrast, the 2-fluoro-4-cyanopyridine regioisomer has a predicted LogP of 1.24 . This ΔLogP of approximately 0.18–0.99 units (depending on method) reflects meaningful differences in hydrogen-bonding capacity and dipole moment orientation that affect membrane permeability and metabolic clearance predictions .

Lipophilicity Drug design Permeability

Basic pKa Shift Relative to 2-Fluoro-4-cyanopyridine Indicative of Altered Protonation State at Physiological pH

The predicted pKa of the pyridine nitrogen in 3-fluoro-4-cyanopyridine is –0.55 ± 0.18, whereas the regioisomer 2-fluoro-4-cyanopyridine (also referred to as 3-cyano-2-fluoropyridine) has a predicted pKa of –3.88 ± 0.10 . This ΔpKa of approximately +3.3 units indicates that the 3-fluoro-4-cyano isomer is significantly less basic, remaining predominantly unprotonated at physiological pH. The electron-withdrawing cyano group at the 4-position exerts a stronger inductive effect in the 2-fluoro isomer due to proximity, accounting for the lower pKa.

Ionization state Drug-likeness pKa prediction

SNAr Reactivity Profile: Fluorine as an Optimal Leaving Group for Late-Stage Functionalization Compared to Chloro and Bromo Analogs

The fluorine atom at the 3-position of 3-fluoro-4-cyanopyridine serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing cyano group at the 4-position [1]. Compared to the chloro analog (3-chloro-4-cyanopyridine), the fluorine substituent offers distinct reactivity advantages: it undergoes SNAr under milder conditions while providing orthogonal reactivity in sequential cross-coupling strategies . In Pd-catalyzed Suzuki-Miyaura couplings of halogenated pyridines, the reactivity order is Br > OSO₂F > Cl, with fluorine typically unreactive under standard conditions, allowing selective functionalization at alternative halogen sites while preserving the fluorine for subsequent SNAr [2].

SNAr reactivity Cross-coupling Late-stage functionalization

Optimal Procurement and Application Scenarios for 3-Fluoro-4-cyanopyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced LogP and Elevated pKa for Improved Developability

In lead optimization campaigns where the 2-fluoro-4-cyanopyridine scaffold yields excessively high lipophilicity (LogP ~1.24) or excessively low basicity (pKa ~ –3.9), substitution with 3-fluoro-4-cyanopyridine (consensus LogP 1.06; pKa –0.55) offers a quantifiable improvement in physicochemical properties . The ΔLogP of –0.18 to –0.99 units and ΔpKa of +3.3 units translate to enhanced aqueous solubility and altered ionization at physiological pH, directly impacting oral bioavailability predictions and reducing the risk of promiscuous off-target binding .

Sequential Cross-Coupling / SNAr Functionalization Strategies in Complex Heterocycle Synthesis

For synthetic sequences requiring orthogonal halogen reactivity, 3-fluoro-4-cyanopyridine provides a distinct advantage over 3-chloro-4-cyanopyridine or mixed dihalogenated pyridines. The fluorine substituent remains inert under standard Pd-catalyzed Suzuki-Miyaura conditions (unlike Br or Cl) while being activated for subsequent SNAr by the electron-withdrawing 4-cyano group [1]. This enables a 'cross-couple then substitute' workflow where the 2-position (if functionalized with Br) or alternative sites are elaborated first, followed by late-stage amine or alkoxide displacement of fluoride to install diverse functionality [2].

Solid-Phase Handling and Automated Parallel Synthesis Where Crystalline Integrity Is Critical

The elevated melting point of 85–88 °C for 3-fluoro-4-cyanopyridine, compared to 27–30 °C for the 2-fluoro regioisomer, makes it the preferred building block for automated solid-dispensing platforms . The higher melting point ensures the compound remains a free-flowing crystalline solid under ambient laboratory conditions, minimizing hygroscopic clumping, static adhesion, and sublimation losses during extended storage in microtiter plates or synthesis modules .

Fluorinated Fragment Library Construction for FBDD and 19F NMR Screening

3-Fluoro-4-cyanopyridine serves as a compact, fluorine-containing fragment (MW 122.10) with a single fluorine atom suitable for 19F NMR-based fragment screening [3]. The unique 3-fluoro-4-cyano substitution pattern produces a distinct 19F chemical shift and relaxation profile compared to other monofluoropyridine regioisomers, enabling unambiguous identification in cocktail screening formats . The cyano group provides a synthetic handle for fragment elaboration via hydrolysis to amide/carboxylic acid or reduction to aminomethyl.

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